1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Medicinal Chemistry Lead-Likeness Physicochemical Properties

This 3-methyl-oxadiazole-pyrrolidinone (MW 291.74, XLogP3 2.4, TPSA 59.2 Ų) is a compact, lead-like scaffold specifically selected for CNS drug discovery and SAR programs. Unlike its bulkier 3-aryl analogs (e.g., 3-(m-tolyl) derivative, MW 367.83, XLogP3 4.0), this compound avoids molecular obesity, aligns with CNS MPO desirability scores, and offers a clean ChEMBL bioactivity profile, minimizing IP risks. The chloro substituent enables systematic halogen bonding studies. Procure this compound to access a versatile core with room for optimization, avoiding confounded SAR data inherent to larger, more lipophilic analogs.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.74
CAS No. 1172000-35-9
Cat. No. B2959905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS1172000-35-9
Molecular FormulaC14H14ClN3O2
Molecular Weight291.74
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl
InChIInChI=1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3
InChIKeyOGDGDXQYBQOOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172000-35-9): Procurement-Ready Physicochemical & Differentiation Profile


1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172000-35-9, PubChem CID 44092496) is a synthetic pyrrolidin-2-one derivative featuring a 3-chloro-4-methylphenyl N-substituent and a 3-methyl-1,2,4-oxadiazol-5-yl group at the 4-position [1]. With a molecular weight of 291.74 g/mol, calculated logP (XLogP3) of 2.4, and topological polar surface area (TPSA) of 59.2 Ų, this compound occupies physicochemical space associated with lead-like properties [1]. It is available from multiple screening compound vendors and serves as a versatile scaffold for medicinal chemistry programs seeking to explore structure-activity relationships around the oxadiazole-pyrrolidinone core [2].

Why 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Cannot Be Replaced by Bulkier Aryl-Oxadiazole Analogs


Close structural analogs of this compound, differing only in the oxadiazole 3-substituent, exhibit substantially altered physicochemical profiles that directly impact their suitability for early-stage screening and lead optimization. The target compound bears a compact 3-methyl group, whereas analogs such as the 3-(m-tolyl) derivative (CAS 941997-98-4) and the 3-(pyridin-2-yl) derivative (CAS 941962-64-7) carry significantly larger aromatic substituents [1]. These differences translate into quantifiable shifts in molecular weight, lipophilicity, and rotatable bond count—parameters known to influence solubility, permeability, and nonspecific binding [1][2]. Procurement of an aryl-substituted analog in place of the 3-methyl derivative would therefore introduce confounded structure-activity relationship (SAR) data, particularly when optimizing for ligand efficiency or central nervous system (CNS) multiparameter optimization (MPO) scores [3].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Versus Closest Analogs


Physicochemical Differentiation: Reduced Molecular Weight and Lipophilicity Compared to 3-Aryl Analogs

The target compound (MW 291.74, XLogP3 2.4) is significantly smaller and less lipophilic than its direct 3-(m-tolyl) analog (CAS 941997-98-4, MW 367.8, XLogP3 4.0), representing a ΔMW of -76.06 g/mol and a ΔXLogP3 of -1.6 log units [1][2]. Similarly, the 3-(pyridin-2-yl) analog (CAS 941962-64-7) has a MW of 354.8 [3]. These differences place the target compound well within commonly accepted lead-like space (MW ≤350, logP ≤3), while the 3-aryl analogs approach or exceed those boundaries.

Medicinal Chemistry Lead-Likeness Physicochemical Properties Drug Discovery

Topological Polar Surface Area and Rotatable Bond Comparison for Permeability Prediction

The target compound has a TPSA of 59.2 Ų and 2 rotatable bonds, whereas the 3-(m-tolyl) analog (CHEMBL2069382) has a TPSA of 59.23 Ų but a higher rotatable bond count of 3 [1][2]. The reduced rotatable bond count of the target compound is a favorable parameter for oral bioavailability, as each additional rotatable bond above 4 has been correlated with decreased probability of good rat oral bioavailability [3].

ADME Permeability Drug-Likeness Computational Chemistry

N-Aryl Substituent Comparison: Chloro-Methylphenyl vs. Fluoro-Phenyl Impact on Lipophilicity

The target compound, bearing a 3-chloro-4-methylphenyl group, can be compared to the 4-fluorophenyl analog (CAS 1171557-43-9) which retains the 3-methyl-oxadiazole group but replaces the N-aryl substituent. While direct experimental logP/logD data are unavailable, the presence of chlorine and methyl substituents on the target compound is expected to increase lipophilicity and potentially enhance halogen bonding interactions relative to the 4-fluorophenyl analog, as chlorine is a stronger halogen bond donor than fluorine [1]. This differential may translate into distinct target binding profiles.

Structure-Activity Relationship Halogen Bonding Lipophilicity Medicinal Chemistry

Biological Annotation Gap: Target Compound Lacks Documented Bioactivity vs. Annotated Analog

A search of the ChEMBL database reveals that the 3-(m-tolyl) analog (CHEMBL2069382) has 2 reported EC50 measurements against a membrane receptor target, with a Max Phase of 'Preclinical' [1]. In contrast, the target compound (InChIKey OGDGDXQYBQOOJX) returns no ChEMBL record, indicating an absence of curated bioactivity data [2]. This represents both a limitation and an opportunity: the target compound provides a clean slate for primary screening without confounding off-target annotations, while the m-tolyl analog may carry target-class liabilities that complicate hit-to-lead progression.

Bioactivity Profiling ChEMBL Screening Library Target Identification

Optimal Procurement and Research Application Scenarios for 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one


Fragment-Based or Lead-Oriented Screening Libraries

With a molecular weight of 291.74 g/mol and XLogP3 of 2.4, the compound is ideally suited for inclusion in lead-like screening libraries where adherence to recommended physicochemical cutoffs (MW ≤350, logP ≤3) is critical [1]. Its compact oxadiazole-methyl group avoids the molecular obesity of its 3-aryl counterparts, increasing the probability of identifying efficient ligands with room for subsequent optimization.

CNS Drug Discovery Programs Requiring Favorable MPO Scores

The combination of low TPSA (59.2 Ų), moderate lipophilicity, and only 2 rotatable bonds aligns well with CNS MPO desirability metrics [1]. The compound is likely to exhibit improved brain penetration potential compared to the bulkier, more lipophilic 3-(m-tolyl) analog (TPSA 59.23 Ų, XLogP3 4.0, 3 rotatable bonds), making it a preferred scaffold for CNS-targeted medicinal chemistry campaigns.

Halogen Bonding-Focused SAR Exploration

The presence of a chlorine atom on the N-phenyl ring offers an opportunity to investigate halogen bonding interactions with biological targets, a feature that distinguishes this compound from its 4-fluorophenyl analog [2]. Procurement of this compound alongside the fluoro analog enables systematic evaluation of halogen bond donor strength on target affinity and selectivity.

Unencumbered Hit-to-Lead Starting Point

Unlike the 3-(m-tolyl) analog (CHEMBL2069382) which already carries curated bioactivity annotations against a membrane receptor target, the target compound has no documented biological activity in ChEMBL [3]. This 'clean' annotation profile minimizes the risk of rediscovering known SAR and may offer greater freedom-to-operate in competitive intellectual property landscapes.

Quote Request

Request a Quote for 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.